molecular formula C13H9N3O3 B13880697 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid

4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid

Katalognummer: B13880697
Molekulargewicht: 255.23 g/mol
InChI-Schlüssel: OBPIVWDMEMDFKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . The resulting pyridine carboxylate can be transformed into various derivatives, including carboxylic acids, amides, and amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and functional group transformations are likely to be applicable.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazo[4,5-b]pyridine core can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid involves its interaction with various molecular targets. The imidazo[4,5-b]pyridine core can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid is unique due to its specific combination of the imidazo[4,5-b]pyridine core with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H9N3O3

Molekulargewicht

255.23 g/mol

IUPAC-Name

4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid

InChI

InChI=1S/C13H9N3O3/c17-12(18)8-3-5-9(6-4-8)16-10-2-1-7-14-11(10)15-13(16)19/h1-7H,(H,17,18)(H,14,15,19)

InChI-Schlüssel

OBPIVWDMEMDFKD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(NC(=O)N2C3=CC=C(C=C3)C(=O)O)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.